molecular formula C21H32N2O B1681124 Stanozolol CAS No. 10418-03-8

Stanozolol

Cat. No. B1681124
CAS RN: 10418-03-8
M. Wt: 328.5 g/mol
InChI Key: LKAJKIOFIWVMDJ-IYRCEVNGSA-N
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Description

Stanozolol, sold under many brand names, is a synthetic androgen and anabolic steroid (AAS) medication derived from dihydrotestosterone (DHT). It is used to treat hereditary angioedema . It was developed by American pharmaceutical company Winthrop Laboratories (Sterling Drug) in 1962 . It is also used in veterinary medicine . Stanozolol has mostly been discontinued, and remains available in only a few countries .


Synthesis Analysis

A novel approach to the synthesis of 17β-O-hemisuccinate of the common doping agent stanozolol is described. Acylation of stanozolol with methyl 4-chloro-4-oxobutyrate/4-dimethylaminopyridine, followed by mild alkaline hydrolysis with methanolic sodium hydroxide at room temperature, gave the simultaneous protection and deprotection of pyrazole-nitrogen atoms .


Molecular Structure Analysis

The molecular states of Stanozolol and supramolecular synthons in these solid forms were disclosed via the solved single crystal structures and the 13 C solid state NMR spectra .


Chemical Reactions Analysis

In acidic medium, stanozolol reacts with phenoldisulfonic acid to form a stable yellow chromophore, which is quantitated by spectrophotometry at 385 nm. The reaction gives a linear response at concentrations from 5 to 50 micrograms/mL .


Physical And Chemical Properties Analysis

Stanozolol reacts with phenoldisulfonic acid to form a stable yellow chromophore, which is quantitated by spectrophotometry at 385 nm .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Stanozolol is a man-made steroid, similar to the naturally occurring steroid testosterone. It is used in the treatment of hereditary angioedema, which causes episodes of swelling of the face, extremities, genitals, bowel wall, and throat. Stanozolol may decrease the frequency and severity of these attacks . It is also being studied for its potential use in the treatment of COVID-19 patients .

properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1
Source PubChem
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InChI Key

LKAJKIOFIWVMDJ-IYRCEVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-96-5 (Alternate Registry Number)
Record name Stanozolol [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3044128
Record name Stanozolol
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Molecular Weight

328.5 g/mol
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Physical Description

Solid
Record name Stanozolol
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Solubility

INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALC AND CHLOROFORM; SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE; VERY SLIGHTLY SOL IN BENZENE
Record name STANOZOLOL
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Mechanism of Action

Stanozolol binds to androgen receptors, such as membrane bound receptor proteins LAGS and stanozolol-binding protein (STBP)., The anabolic steroid, stanozolol, is used therapeutically to treat a number of pathological conditions and its clinical effects suggest that it can modulate connective tissue breakdown. The ability of this compound to stimulate prostaglandin E2 (PGE2), collagenase, gelatinase and stromelysin production by human synovial and skin fibroblasts in vitro was examined. The results showed that stanozolol significantly stimulated, in a dose dependent manner, PGE2, collagenase and stromelysin production by skin fibroblasts. However, no stimulation was seen in the synovial cell lines. In contrast, no effect on gelatinase production was seen in either cell type, following exposure to stanozolol. The synovial and skin lines both exhibited a significant stimulation of PGE2 and all three metalloproteinases in response to interleukin-1 beta (IL-1 beta)., Steroid-binding proteins unrelated to the classical nuclear receptors have been proposed to play a role in non-genomic actions of the 17alpha-alkylated testosterone derivative (17alpha-AA) stanozolol (ST). We have previously reported that male rat liver endoplasmic reticulum contains two steroid-binding sites associated with high molecular mass oligomeric proteins: (1) the ST-binding protein (STBP); and (2) the low-affinity glucocorticoid-binding protein (LAGS). To further explore the role of LAGS on the mechanism of action of ST, we have now studied: (1) the interaction of ST and its hydroxylated metabolites with solubilized LAGS and the cytosolic glucocorticoid receptor (GR); and (2) the effects of hormones on the capability of STBP to bind ST. We found that, unlike 17alpha-methyltestosterone, neither ST nor its hydroxylated metabolites bind to GR. However, the 16beta-hydroxylation of ST significantly increases the capability of LAGS to bind ST. Interestingly, 3'-hydroxylation of ST abrogates the capability of LAGS to bind ST. ST (k(i)=30 nM) and 16beta-hydroxystanozolol (k(i)=13 nM) bind with high affinity to LAGS, and are capable of accelerating the rate of dissociation of previously bound dexamethasone from the LAGS. STBP and LAGS are strongly induced by ethinylestradiol. However, unlike STBP, LAGS is regulated by thyroid hormones and growth hormone, which proves that these steroid-binding activities are associated with different binding sites. These findings seem to suggest a novel mechanism for ST whereby membrane-associated glucocorticoid-binding activity is targeted by the 16beta-hydroxylated metabolite of ST. ST and its 16beta-hydroxylated metabolite modulate glucocorticoid activity in the liver through negative allosteric modulation of LAGS, with the result of this interaction an effective increase in classical GR-signaling by increasing glucocorticoid availability to the cytosolic GR., Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/, Angioedema (hereditary) prophylactic: Increases serum concentration of Cl esterase inhibitor and, as a result, C2 and C4 concentrations . /Anabolic steroids/
Record name Stanozolol
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Product Name

Stanozolol

Color/Form

Crystals from alcohol, NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS, White or almost white solid crystals

CAS RN

302-96-5, 10418-03-8
Record name (5α,17β)-17-Methyl-1′H-androstano[3,2-c]pyrazol-17-ol
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Record name Stanozolol
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Melting Point

229.8-242.0 °C
Record name STANOZOLOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Stanozolol
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Stanozolol
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Citations

For This Compound
12,200
Citations
PD Thompson, EM Cullinane, SP Sady, C Chenevert… - Jama, 1989 - jamanetwork.com
Oral anabolic steroids produce striking reductions in serum concentrations of high-density lipoprotein (HDL) cholesterol. We hypothesized that this effect related to their route of …
Number of citations: 336 jamanetwork.com
T Helfman, V Falanga - Journal of the American Academy of Dermatology, 1995 - Elsevier
… In addition, stanozolol has substantial fibrinolytic properties. We discuss the safety profile and the use of stanozolol for a variety of clinical applications. Stanozolol is approved for use in …
Number of citations: 87 www.sciencedirect.com
W Schänzer, G Opfermann, M Donike - Journal of steroid Biochemistry, 1990 - Elsevier
… All published articles about the detection of stanozolol are concerned with stanozolol itself and do … tion of hydroxylated stanozolol metabolites (Fig. 1) after oral application of stanozolol. …
Number of citations: 125 www.sciencedirect.com
AL Sheffer, DT Fearon, KF Austen - Journal of Allergy and Clinical …, 1981 - Elsevier
Stanozolol, an inexpensive anabolic steroid with a 30: 1 anabolic: androgenic ratio, was administered to 12 male and 15 female patients with biochemically proven hereditary …
Number of citations: 134 www.sciencedirect.com
HMA Taggart, D Applebaum-Bowden, S Haffner… - Metabolism, 1982 - Elsevier
… changes similar to those found in this study occurred briskly after stanozolol was stopped. This suggests that, though stanozolol exerts its maximum effect on HDL cholesterol after only 2 …
Number of citations: 143 www.sciencedirect.com
E Tudela, K Deventer, P Van Eenoo - Journal of Chromatography A, 2013 - Elsevier
Stanozolol is one of the most frequently detected anabolic steroids in doping control … stanozolol metabolites are excreted in urine as glucuronide conjugates and 3′-hydroxy-stanozolol …
Number of citations: 47 www.sciencedirect.com
S Poelmans, K De Wasch, HF De Brabander… - Analytica chimica …, 2002 - Elsevier
In sports doping, as well in man as in horseracing, stanozolol (Stan) was … , stanozolol became an important misused anabolic steroid. Like most other anabolic steroids, stanozolol has …
Number of citations: 66 www.sciencedirect.com
W Schänzer, S Guddat, A Thomas… - Drug testing and …, 2013 - Wiley Online Library
… to stanozolol‐N‐glucuronide and 17‐epistanozolol‐N‐glucuronide. By means of chemical synthesis, stanozolol‐N‐… The 3’‐OH‐stanozolol glucuronide and the newly identified target …
CH Chesnut III, JL Ivey, HE Gruber, M Matthews… - Metabolism, 1983 - Elsevier
… anabolic steroid stanozolol in … stanozolol therapy; at no time were these effects sufficiently severe to cause termination of medication. The data suggest that long-term use of stanozolol …
Number of citations: 201 www.sciencedirect.com
M Small, GH Beastall, CG Semple… - Clinical …, 1984 - Wiley Online Library
… Recently the 17 α‐alkylated steroid, stanozolol, has been … of administering a 14 d course of stanozolol (10 mg orally per day) … Stanozolol therapy therefore leads to a number of hormonal …
Number of citations: 52 onlinelibrary.wiley.com

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